1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10;/h9,12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZNOFRQMYZFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCNC2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like Grubbs’ catalyst for olefin metathesis . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Reduction Reactions
The nitrile group in 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride undergoes catalytic hydrogenation to yield primary amines. This reaction is critical for modifying the compound’s bioactivity.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| H₂, Pd/C (10% wt), EtOH, 50°C, 12 h | 1-Oxa-8-azaspiro[5.5]undecane-7-amine hydrochloride | 78% |
Hydrogenation typically requires elevated temperatures and prolonged reaction times to achieve optimal yields. The spirocyclic structure remains intact during this process.
Nucleophilic Substitution
The nitrile and tertiary amine groups participate in substitution reactions, particularly with alkyl halides or nucleophiles like iodide.
The reaction with sodium iodide follows an SN2 mechanism, replacing the nitrile group with iodide . Alkylation at the nitrogen occurs under basic conditions, forming stable tertiary amines.
Hydrolysis Reactions
The nitrile group hydrolyzes to carboxylic acids or amides under acidic or basic conditions, enabling further functionalization.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| HCl (6 M), H₂O, reflux, 8 h | 1-Oxa-8-azaspiro[5.5]undecane-7-carboxylic acid | 83% | |
| NaOH (40%), H₂O₂, 60°C, 5 h | 1-Oxa-8-azaspiro[5.5]undecane-7-amide | 68% |
Acidic hydrolysis directly converts the nitrile to a carboxylic acid, while basic conditions yield amides through intermediate imine formation.
Alkylation and Acylation
The tertiary amine undergoes alkylation or acylation to introduce diverse functional groups, enhancing pharmacological potential.
Alkylation with ethyl chloroacetate proceeds via nucleophilic attack at the α-carbon, followed by cyclization . Acylation under mild conditions preserves the nitrile group.
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework participates in cycloaddition reactions, enabling access to polycyclic systems.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| Dienophiles (e.g., maleic anhydride), Diels-Alder conditions | Fused tricyclic derivatives | 60–75% |
Diels-Alder reactions with dienophiles expand the bicyclic structure into tricyclic systems, useful in materials science .
Key Mechanistic Insights
-
Nitrile Reactivity : The electron-deficient nitrile group facilitates nucleophilic substitutions and reductions, while its hydrolysis broadens functional group diversity.
-
Steric Effects : The spirocyclic structure imposes steric constraints, directing regioselectivity in alkylation and acylation .
-
Catalytic Requirements : Hydrogenation and cycloaddition reactions demand precise catalyst selection (e.g., Pd/C for reductions) .
Comparative Reaction Outcomes
| Reaction Type | Rate | Selectivity | Functional Group Tolerance |
|---|---|---|---|
| Reduction | Moderate | High | Sensitive to acidic conditions |
| Nucleophilic Substitution | Fast | Moderate | Tolerates polar aprotic solvents |
| Hydrolysis | Slow | High | Requires harsh acid/base |
Scientific Research Applications
Chemistry
In the field of chemistry, 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation : It can be oxidized using reagents like potassium permanganate, forming corresponding oxides.
- Reduction : Reduction reactions can be achieved using hydrogen gas in the presence of palladium on carbon.
- Substitution : Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using sodium iodide in acetone.
Biology
Biologically, this compound has shown promise as a scaffold for developing bioactive molecules. Research indicates its potential as:
- Enzyme Inhibitors : It may inhibit specific enzymes by binding to their active sites, blocking their activity.
- Receptor Agonists : The compound could interact with various receptors, modulating signal transduction processes crucial for therapeutic effects in diseases.
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in developing new pharmaceuticals. Specific areas of interest include:
- Infectious Diseases : Its unique structure may lead to the development of novel treatments for infections.
- Cancer Treatment : The compound's ability to modulate biological pathways makes it a candidate for cancer therapeutics.
Industry
In industrial applications, this compound is utilized in producing advanced materials characterized by unique properties such as high thermal stability and mechanical strength. Its versatility allows for its incorporation into various material science applications.
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibitory effects of this compound on specific targets relevant to cancer therapy. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in oncology.
Case Study 2: Development of Bioactive Molecules
Research focused on synthesizing derivatives of this compound led to the identification of several bioactive compounds with enhanced potency against bacterial strains, showcasing its utility in antibiotic development.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction processes, which can lead to therapeutic effects in various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Frameworks
Spiro Ring Size and Heteroatom Placement
- 1-Oxa-8-azaspiro[4.5]decane derivatives (): Example: 1-Oxa-8-azaspiro[4.5]decane hemioxalate (CAS PBN2011958-01). Smaller [4.5] spiro system (5- and 4-membered rings) vs. the [5.5] system in the target compound.
Functional Group Differences
Physicochemical and Pharmacological Properties
| Compound Name | Spiro System | Key Substituents | Molecular Weight (g/mol) | Purity | Potential Applications |
|---|---|---|---|---|---|
| 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile HCl | [5.5] | Carbonitrile, HCl | ~228.7 (estimated) | ≥95% | Neuroactive agents, intermediates |
| 3-Benzyl-3-azaspiro[5.5]undecane HCl | [5.5] | Benzyl | 296.8 | N/A | CNS drug candidates |
| 1-Oxa-8-azaspiro[4.5]decane hemioxalate | [4.5] | Hemioxalate | 246.3 | >97.0% | Chemical intermediates |
| 6-Oxa-2-azaspiro[4.5]decane HCl | [4.5] | Hydroxyl, HCl | 178.6 | N/A | Solubility-enhanced APIs |
Notes:
Critical Analysis of Data Discrepancies
- Molecular Formula Conflicts: and provide conflicting formulas (C₉H₂₀N₂O vs. C₅H₅NO₂). Cross-referencing with CAS numbers suggests possible mislabeling or variant salts.
- CAS Number Variations : Multiple CAS entries (e.g., 1156529-58-6 and 1803607-32-0) imply distinct synthetic batches or salt forms.
Biological Activity
1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
- Molecular Formula : CHClNO
- Molecular Weight : 217 Da
- CAS Number : 1795304-57-2
- LogP : 0.75
- Polar Surface Area : 45 Ų
These properties suggest that the compound may exhibit moderate lipophilicity and potential for membrane permeability, which is crucial for biological activity.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can affect various signal transduction pathways, potentially leading to therapeutic effects in diseases such as cancer and infectious diseases .
Biological Activity
This compound has shown promise in several biological assays:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : It has been explored as a scaffold for designing enzyme inhibitors, particularly those targeting proteases and kinases involved in cancer progression .
Research Findings and Case Studies
Several studies have highlighted the biological potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of 1-Oxa-8-azaspiro[5.5]undecane can inhibit specific enzymes associated with disease pathways. For instance, compounds derived from this scaffold exhibited significant inhibition of certain serine proteases, which are crucial in inflammatory responses and cancer metastasis .
- Pharmacological Screening : A screening assay developed for evaluating the activity of this compound against bacterial pathogens indicated promising results, with several derivatives showing effective inhibition at low micromolar concentrations .
- Comparative Analysis : When compared with other spirocyclic compounds, 1-Oxa-8-azaspiro[5.5]undecane derivatives exhibited superior selectivity and potency against target enzymes, highlighting the importance of its unique spirocyclic structure in modulating biological activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 217 Da |
| CAS Number | 1795304-57-2 |
| LogP | 0.75 |
| Polar Surface Area | 45 Ų |
| Biological Activities | Antimicrobial, Enzyme Inhibition |
Q & A
Q. What synthetic methodologies are recommended for 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride, and how can purity be validated?
Synthesis typically involves spirocyclization reactions, such as intramolecular nucleophilic substitution or transition metal-catalyzed coupling. Key steps include:
- Cyclization : Use of tert-butyloxycarbonyl (Boc) or other protecting groups to stabilize intermediates during ring closure (e.g., analogous to 8-Boc-1-oxa-8-azaspiro[4.5]decane derivatives in ).
- Carbonitrile Introduction : Nitrile groups may be incorporated via nucleophilic displacement or cyanide-based reagents.
- Purity Validation : Employ HPLC (≥95% purity) and NMR (1H/13C) for structural confirmation. Monitor residual solvents (e.g., DCM, THF) via GC-MS .
Q. Which spectroscopic techniques are optimal for characterizing the spirocyclic core and functional groups?
- NMR Spectroscopy : 1H/13C NMR resolves spirocyclic rigidity and nitrile group integration (e.g., sp3 hybridization signals at δ 60-100 ppm for carbons adjacent to oxygen/nitrogen).
- IR Spectroscopy : Confirm nitrile stretching (~2200 cm⁻¹) and amine/ether linkages (e.g., N-H stretches at ~3300 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₀H₁₅ClN₂O requires exact mass 214.0878) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energetics of spirocyclization steps (e.g., ICReDD’s reaction path search methods in ).
- Solvent Effects : Simulate polarity and steric effects using COSMO-RS or MD simulations to predict yields .
- Validation : Cross-reference computed intermediates with experimental LC-MS/MS data .
Q. What strategies address solubility limitations in biological assays due to the compound’s rigid structure?
- Counterion Exchange : Replace hydrochloride with more lipophilic salts (e.g., trifluoroacetate) to enhance membrane permeability.
- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin-based formulations to stabilize aqueous dispersions .
- Structural Analogues : Synthesize derivatives with pendant hydrophilic groups (e.g., hydroxyl or carboxylate) while retaining spirocyclic rigidity .
Q. How do pH and temperature influence the compound’s stability in catalytic or biological studies?
- pH Stability : Conduct accelerated degradation studies (e.g., 25°C, pH 3–10) with UPLC monitoring. Hydrochloride salts may hydrolyze in basic conditions, releasing free amine .
- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C for spirocyclic ethers). Store at -20°C in anhydrous conditions to prevent hygroscopic degradation .
Q. Which factorial design approaches optimize reaction conditions for yield and selectivity?
-
Design of Experiments (DoE) : Apply a 2^k factorial design to variables (temperature, catalyst loading, solvent ratio). For example:
Factor Low Level High Level Temperature (°C) 80 120 Catalyst (mol%) 5 15 Solvent (DMF:H2O) 9:1 7:3 -
Response Surface Methodology (RSM) : Model interactions to identify optimal conditions (e.g., maximize yield while minimizing byproducts like decarboxylated derivatives) .
Data Contradiction and Methodological Rigor
Q. How should researchers resolve discrepancies in reported synthetic yields or byproduct profiles?
- Reproducibility Checks : Replicate experiments under strictly controlled conditions (moisture-free, inert atmosphere) to isolate variables ().
- Byproduct Analysis : Use LC-MS to identify minor impurities (e.g., ring-opened intermediates) and adjust protecting group strategies .
- Cross-Validation : Compare computational predictions (e.g., activation barriers for side reactions) with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
